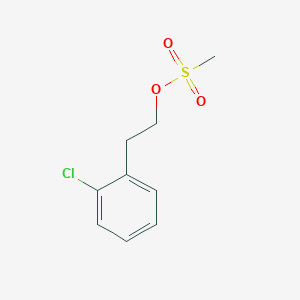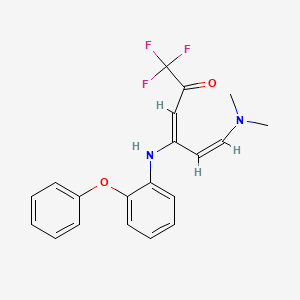
(3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one is a synthetic organic molecule characterized by its unique structural features, including a trifluoromethyl group, a dimethylamino group, and a phenoxyanilino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Hexadienone Backbone: The hexadienone backbone can be synthesized through a series of aldol condensations and subsequent dehydration reactions. For instance, starting from a suitable aldehyde and ketone, the hexadienone structure can be formed under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Coupling with Phenoxyaniline: The final step involves coupling the hexadienone intermediate with 2-phenoxyaniline under conditions that promote the formation of the desired anilino linkage, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.
Mécanisme D'action
The mechanism by which (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and selectivity, while the dimethylamino group might influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenylamino)-3,5-hexadien-2-one: Similar structure but with a phenylamino group instead of a phenoxyanilino group.
(3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-methoxyanilino)-3,5-hexadien-2-one: Similar structure but with a methoxyanilino group.
Uniqueness
The presence of the phenoxyanilino group in (3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one distinguishes it from other similar compounds. This group can impart unique electronic and steric properties, potentially leading to different reactivity and biological activity profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
(3E,5Z)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)hexa-3,5-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-25(2)13-12-15(14-19(26)20(21,22)23)24-17-10-6-7-11-18(17)27-16-8-4-3-5-9-16/h3-14,24H,1-2H3/b13-12-,15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVBNQFLXFFBAU-FSALDASDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=C/C(=O)C(F)(F)F)\NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
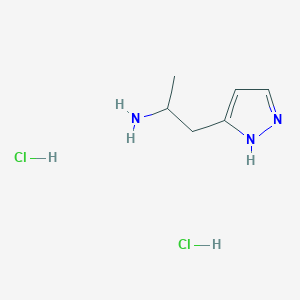
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2887504.png)
![4-(thian-4-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B2887505.png)
![1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2887506.png)

![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)
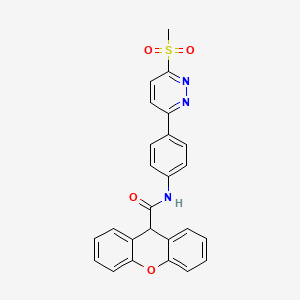
![6-Methyl-2-({1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2887511.png)
![N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2887512.png)
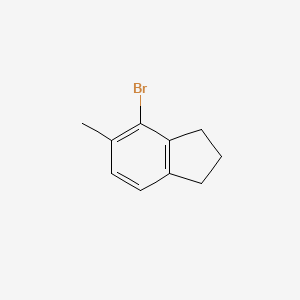
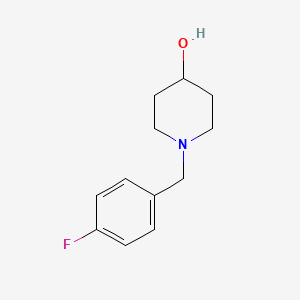
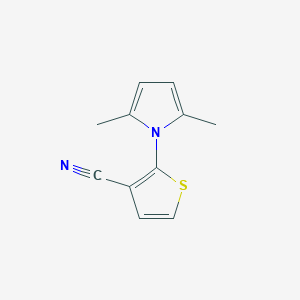
![N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine](/img/structure/B2887523.png)
